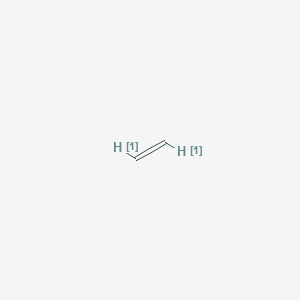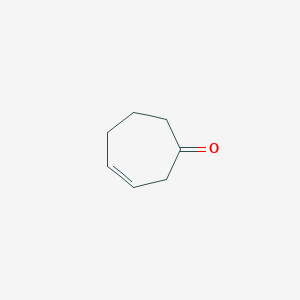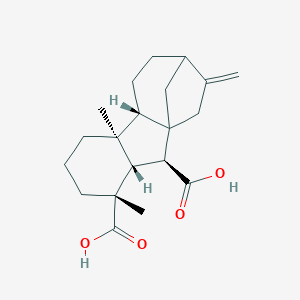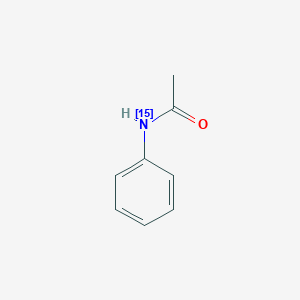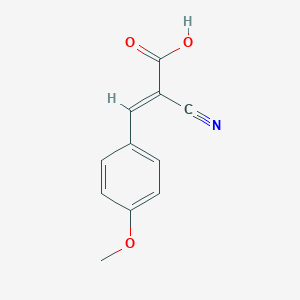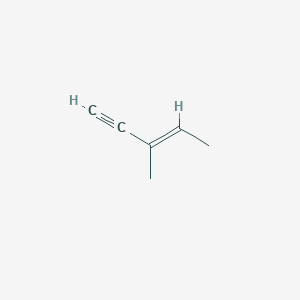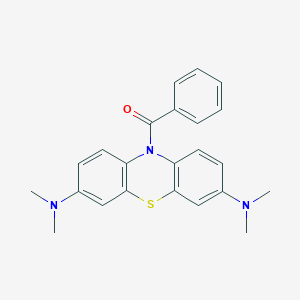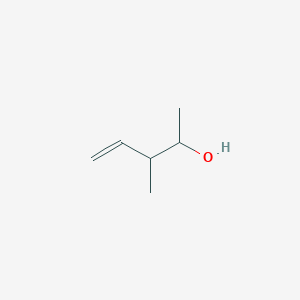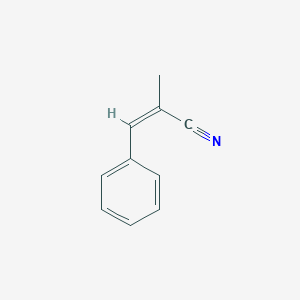
2-Propenenitrile, 2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2-methyl-3-phenyl- is a chemical compound commonly known as α-phenylacrylonitrile. It is a colorless liquid with a distinct odor that is widely used in various scientific research applications. This compound is an important intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Applications De Recherche Scientifique
2-Propenenitrile, 2-methyl-3-phenyl- has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is also used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. Additionally, α-phenylacrylonitrile has been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2-methyl-3-phenyl- is not well understood. However, it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes.
Effets Biochimiques Et Physiologiques
2-Propenenitrile, 2-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. This compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, α-phenylacrylonitrile has been shown to induce oxidative stress in cells, which can lead to cell death. However, the effects of this compound on normal cells are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Propenenitrile, 2-methyl-3-phenyl- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting, which makes it an attractive starting material for various organic syntheses. However, one of the main limitations of using α-phenylacrylonitrile is its toxicity. This compound is highly toxic and can pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for the research and development of 2-Propenenitrile, 2-methyl-3-phenyl-. One of the main areas of research is the development of new synthetic methods for this compound. Additionally, researchers are exploring the potential of α-phenylacrylonitrile as a starting material for the synthesis of new heterocyclic compounds with promising biological activities. Furthermore, the cytotoxic effects of this compound on cancer cells are being studied in more detail, with the aim of developing new cancer therapies. Finally, researchers are exploring the potential of α-phenylacrylonitrile as a fluorescent dye for biological and medical imaging applications.
Méthodes De Synthèse
The most common method for synthesizing 2-Propenenitrile, 2-methyl-3-phenyl- is through the reaction of benzyl cyanide with acetaldehyde in the presence of a base. The reaction results in the formation of α-phenylacrylonitrile as the main product. This method is relatively simple and can be carried out in a laboratory setting with ease.
Propriétés
Numéro CAS |
1197-33-7 |
|---|---|
Nom du produit |
2-Propenenitrile, 2-methyl-3-phenyl- |
Formule moléculaire |
C10H9N |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
(Z)-2-methyl-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C10H9N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,1H3/b9-7- |
Clé InChI |
MSOYJTDJKBEDPF-CLFYSBASSA-N |
SMILES isomérique |
C/C(=C/C1=CC=CC=C1)/C#N |
SMILES |
CC(=CC1=CC=CC=C1)C#N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C#N |
Autres numéros CAS |
1197-33-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



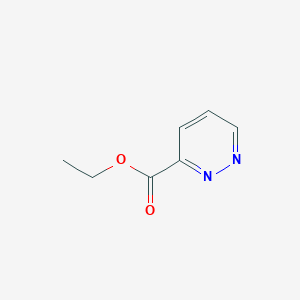


![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
